5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
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Overview
Description
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the anthracene core, followed by the introduction of the sulphonyl and amino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved often include binding to active sites on proteins or enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Bis((4-methyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
- 5,8-Bis((4-ethyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
Uniqueness
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
83027-62-7 |
---|---|
Molecular Formula |
C38H35N2Na3O11S3 |
Molecular Weight |
860.9 g/mol |
IUPAC Name |
trisodium;5,8-bis(4-cyclohexyl-2-sulfonatoanilino)-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C38H38N2O11S3.3Na/c41-37-26-12-7-13-31(52(43,44)45)34(26)38(42)36-30(40-28-17-15-25(21-33(28)54(49,50)51)23-10-5-2-6-11-23)19-18-29(35(36)37)39-27-16-14-24(20-32(27)53(46,47)48)22-8-3-1-4-9-22;;;/h7,12-23,39-40H,1-6,8-11H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
ONGZSPIUQWWXSE-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)[O-])C(=O)C7=C(C4=O)C=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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